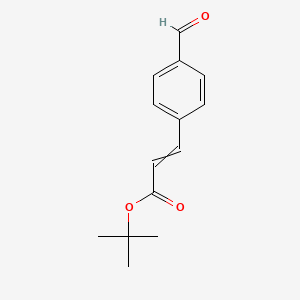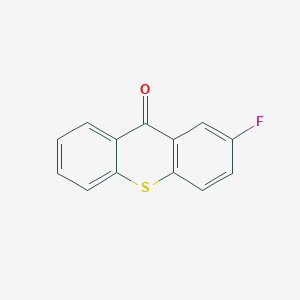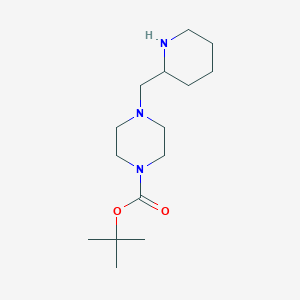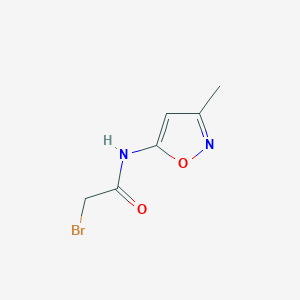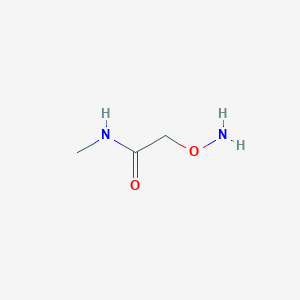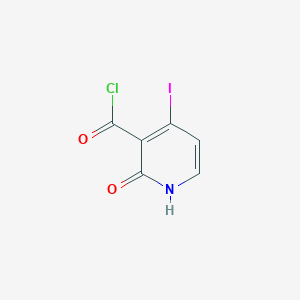
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride is an organic compound that belongs to the class of halogenated nicotinoyl chlorides It is characterized by the presence of a hydroxyl group at the 2-position and an iodine atom at the 4-position on the nicotinoyl chloride ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride typically involves the iodination of 2-hydroxynicotinoyl chloride. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), mild heating (40-60°C).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions, room temperature.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol), room temperature to reflux.
Major Products
Substitution: Amides, esters, thioesters.
Oxidation: Carbonyl derivatives.
Reduction: Deiodinated products.
科学研究应用
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: Employed in the development of bioactive compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, dyes, and advanced materials with unique electronic or optical properties.
作用机制
The mechanism of action of 4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the iodine atom can enhance the compound’s binding affinity and selectivity towards its target, while the hydroxyl group can participate in hydrogen bonding interactions, stabilizing the compound-target complex.
相似化合物的比较
Similar Compounds
2-Hydroxy-4-chloronicotinoyl chloride: Similar structure but with a chlorine atom instead of iodine.
2-Hydroxy-4-bromonicotinoyl chloride: Similar structure but with a bromine atom instead of iodine.
2-Hydroxy-4-fluoronicotinoyl chloride: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride is unique due to the presence of the iodine atom, which can impart distinct electronic and steric properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to enhanced biological activity or selectivity.
属性
分子式 |
C6H3ClINO2 |
|---|---|
分子量 |
283.45 g/mol |
IUPAC 名称 |
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClINO2/c7-5(10)4-3(8)1-2-9-6(4)11/h1-2H,(H,9,11) |
InChI 键 |
JRHRMPCSNQMTJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C(=C1I)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


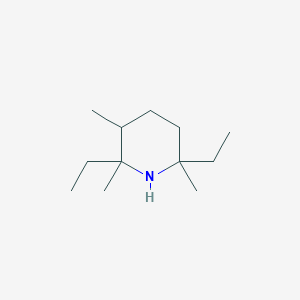
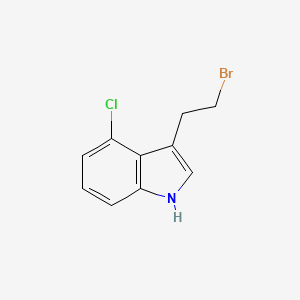
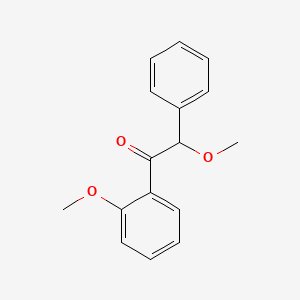
![Pyrazolo[1,5-a]pyridine, 3-[(4-methoxyphenyl)sulfonyl]-2-(1-methylethyl)-](/img/structure/B8665438.png)
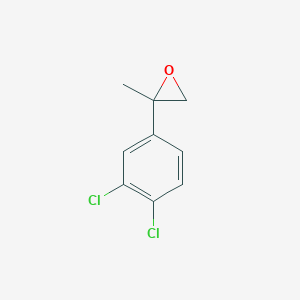
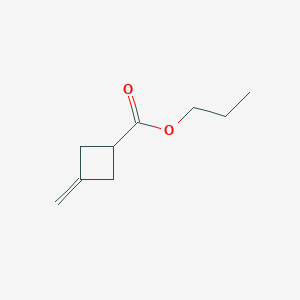
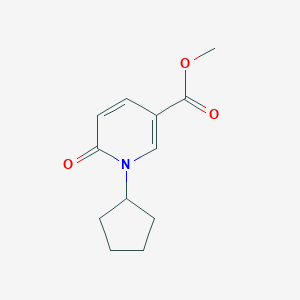
![4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid](/img/structure/B8665460.png)
